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Compound of Interest

Compound Name: Pmx-205

Cat. No.: B549196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PMX-205, a potent antagonist

of the complement C5a receptor 1 (C5aR1/CD88). It details the mechanism of action,

summarizes key preclinical data, outlines experimental methodologies, and visualizes the

compound's role in modulating the complement system's inflammatory signaling pathways.

Introduction: The Complement System and C5a
Receptor
The complement system is a critical component of the innate immune system, comprising over

30 proteins that act as a cascade to protect against pathogens and clear cellular debris.[1]

Activation occurs via the classical, alternative, or lectin pathways, all converging on the

cleavage of the C3 protein. This event initiates a downstream cascade leading to the cleavage

of C5 into C5a and C5b.[1]

The C5a fragment, a potent anaphylatoxin, is a key inflammatory mediator.[2][3] It exerts its

effects primarily by binding to the G protein-coupled C5a receptor 1 (C5aR1, also known as

CD88), which is expressed on various immune cells, including neutrophils, eosinophils, and

microglia.[4][5] The C5a-C5aR1 interaction triggers a range of pro-inflammatory responses,

including leukocyte chemotaxis, activation of phagocytes, and the release of inflammatory

mediators, which can contribute to the pathology of numerous inflammatory and
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neurodegenerative diseases.[2][3][5] Consequently, inhibiting the C5a-C5aR1 signaling axis

presents a promising therapeutic strategy.

PMX-205: Mechanism of Action
PMX-205 is a synthetic, cyclic hexapeptide antagonist of the C5aR1.[3][5] It functions as a

potent, selective, non-competitive, and orally active inhibitor that targets C5aR1 with high

affinity.[2][3][6] Its mechanism is pseudo-irreversible and insurmountable, effectively blocking

the downstream signaling initiated by C5a binding.[3]

An important characteristic of PMX-205 is its specificity; it acts as a receptor antagonist and

does not directly inhibit complement activation or affect the generation of anaphylatoxins like

C3a and C5a.[2] This targeted approach allows for the modulation of excessive inflammation

driven by C5a without broadly suppressing the entire complement cascade, which is essential

for host defense.

Below is a diagram illustrating the point of intervention of PMX-205 within the complement

signaling pathway.

PMX-205 blocks C5a binding to its receptor, C5aR1.

Quantitative Data Summary
The following tables summarize the key quantitative parameters and preclinical efficacy of

PMX-205.

Table 1: Pharmacological and Pharmacokinetic
Properties of PMX-205
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Parameter Value Species Reference

IC50 31 nM Human

Molecular Weight 839.05 g/mol N/A

Formula C45H62N10O6 N/A

Oral Bioavailability 23% Mouse [3]

Primary Route of

Elimination

Urinary Excretion

(~50% unchanged

within 12h post-IV)

Mouse [3]

Brain Penetrance Yes Mouse [6]

Table 2: Summary of Preclinical Efficacy in Disease
Models
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Disease Model Animal Model
PMX-205
Dosage &
Administration

Key Outcomes Reference

Alzheimer's

Disease

Tg2576 & 3xTg

Mice

10-20 µg/mL in

drinking water

(~3-6 mg/kg/day)

for 2-3 months

- Reduced

fibrillar amyloid

deposits (by 49-

62%)-

Decreased

activated glia (by

42-68%)-

Reduced

hyperphosphoryl

ated tau (by 69%

in 3xTg mice)-

Improved

cognitive function

[4][5]

Amyotrophic

Lateral Sclerosis

(ALS)

SOD1G93A Rats 1 mg/kg/day, oral

- Significant

extension of

survival time-

Reduction in

end-stage motor

scores- Reduced

astroglial

proliferation

[4]

Inflammatory

Bowel Disease

(Colitis)

DSS-induced

Colitis (Mice)

Prophylactic &

therapeutic

regimens

- Significantly

prevented colon

inflammation-

Lowered pro-

inflammatory

cytokine

production-

Increased anti-

inflammatory

cytokines IL-4

and IL-10

[2]
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Allergic Asthma

Ovalbumin

(OVA) Challenge

(Mice)

Subcutaneous

injection

- Reduced total

inflammatory

cells (60%),

neutrophils

(66%), and

eosinophils

(65%) in BALF-

Significantly

reduced IL-13

levels-

Diminished lung

parenchyma

cellular infiltration

[1]

Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used to evaluate PMX-205.

Dextran Sulphate Sodium (DSS)-Induced Colitis Model
This model is used to induce acute colitis, mimicking aspects of inflammatory bowel disease.

Animals: BALB/c or C57BL/6 mice are typically used.[2]

Induction: Colitis is induced by administering DSS (e.g., 3-5%) in the drinking water for a

defined period (e.g., 7 days).

Treatment: PMX-205 is administered either prophylactically (before and during DSS

exposure) or therapeutically (after DSS induction). Administration can be via oral gavage or

in drinking water.[2]

Assessment:

Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of

blood.
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Histopathology: At the end of the study, colons are collected, and sections are stained

(e.g., with H&E) to assess inflammation and tissue damage.

Cytokine Analysis: Colon culture supernatants or homogenates are analyzed using ELISA

or multiplex assays to quantify levels of pro-inflammatory (e.g., IL-6, TNF, IL-1β) and anti-

inflammatory (e.g., IL-4, IL-10) cytokines.[2]

Anaphylatoxin Measurement: C3a and C5a levels in colon supernatants can be measured

by ELISA to confirm that PMX-205 does not alter their generation.[2]

The workflow for this experimental model is visualized below.

Workflow for the DSS-induced colitis model.

Alzheimer's Disease (AD) Transgenic Mouse Models
These models (e.g., Tg2576, 3xTg) overexpress proteins associated with AD pathology.

Animals: Aged Tg2576 or 3xTg mice are used, typically starting treatment after the onset of

plaque pathology.[4][5]

Treatment: PMX-205 is administered chronically, often for 2-3 months, in the drinking water

(e.g., 10-20 µg/mL) or via a combination of drinking water and subcutaneous injections.[4][5]

Assessment:

Behavioral Testing: Cognitive function is assessed using tasks like the passive avoidance

test for contextual memory.[5]

Immunohistochemistry: Brain tissue is sectioned and stained to quantify pathological

markers.

Amyloid Plaques: Thioflavin S staining for fibrillar plaques and antibodies like 6E10 for

total Aβ deposits.[5]

Gliosis: Antibodies against CD45 or Iba1 for activated microglia and GFAP for

astrocytes.[5]
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Tau Pathology: Antibodies against hyperphosphorylated tau (e.g., AT8) are used,

particularly in the 3xTg model.[5]

Image Analysis: Stained sections are imaged, and the percentage area covered by the

stain is quantified to determine plaque load and gliosis.[5]

Pharmacokinetic (PK) Analysis
PK studies determine how the drug is absorbed, distributed, metabolized, and excreted.

Administration: PMX-205 is administered to mice via various routes (intravenous,

intraperitoneal, subcutaneous, oral) at specific doses.[3]

Sample Collection: Blood, brain, and spinal cord samples are collected at multiple time

points post-administration.[3][6]

Quantification: PMX-205 concentrations in plasma and tissue homogenates are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

[6]

Data Analysis: PK parameters such as maximum concentration (Cmax), time to maximum

concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using

noncompartmental analysis.[7]

Therapeutic Rationale and Logical Framework
The therapeutic potential of PMX-205 is based on a clear logical relationship: by selectively

blocking the C5aR1 receptor, PMX-205 can inhibit the specific inflammatory cascade mediated

by C5a without impairing the broader functions of the complement system. This targeted

inhibition is expected to reduce pathological inflammation and improve outcomes in diseases

where C5a-driven inflammation is a key driver.

Logical framework for the therapeutic action of PMX-205.

Clinical Development
PMX-205 (also referred to as ALS-205 in some contexts) has entered early-stage clinical

development. A Phase 1b open-label study was designed to evaluate the safety, tolerability,
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pharmacokinetics, and pharmacodynamics of single subcutaneous doses (0.4 mg/kg and 0.8

mg/kg) in patients with Amyotrophic Lateral Sclerosis (ALS).[7][8][9] The trial aimed to assess

safety through clinical parameters and determine PMX-205 levels in both plasma and

cerebrospinal fluid (CSF) to understand its ability to cross the blood-brain barrier in humans.[9]

Conclusion
PMX-205 is a well-characterized, potent, and selective C5aR1 antagonist with a robust

preclinical data package supporting its role in modulating complement-driven inflammation. Its

ability to be administered orally and penetrate the central nervous system makes it a

compelling candidate for a range of inflammatory and neurodegenerative disorders. By

specifically targeting the C5a-C5aR1 axis, PMX-205 offers a nuanced approach to anti-

inflammatory therapy, mitigating pathological processes while potentially preserving essential

immune functions of the complement system. Further clinical investigation is necessary to

translate its preclinical efficacy into therapeutic benefits for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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